molecular formula C13H14ClNO2 B2489932 3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride CAS No. 1803595-21-2

3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride

Cat. No. B2489932
CAS RN: 1803595-21-2
M. Wt: 251.71
InChI Key: DYCBOAOKUZQUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to isoquinoline derivatives involves multi-step organic reactions, including halogenation, cyclization, Sandmeyer reaction, and hydrolysis. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in drug synthesis, demonstrates the complexity of synthesizing isoquinoline derivatives through a series of reactions starting from simpler precursors (Chenhon, 2015).

Molecular Structure Analysis

The molecular structure and geometry of isoquinoline derivatives can be studied using X-ray crystallography and computational methods like density functional theory (DFT). For example, a study on a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one explored its crystal structure, confirming molecule interactions through various intermolecular forces and providing insights into conformational analysis (Fatma et al., 2017).

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, such as "3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride," play a crucial role in modern therapeutics due to their versatile biological activities. These compounds exhibit significant pharmacological potential, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. Their importance lies in the structural similarity to the isoquinoline scaffold, which is a key component in many pharmacologically active compounds. The extensive pharmacological applications of isoquinoline derivatives underscore their value in drug discovery and development, offering a promising avenue for the creation of novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).

Natural Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline N-oxide alkaloids has unveiled their potential in exhibiting antimicrobial, antibacterial, antitumor, and other significant activities. These compounds, derived from various plant species, serve as an important source of leads for drug discovery. Their structure-activity relationships (SAR) point towards new applications, emphasizing the role of isoquinoline N-oxides alkaloids in medicinal chemistry and pharmacotherapy. This insight broadens the scope for developing novel therapeutic agents based on these natural alkaloids, highlighting their importance in the quest for new and effective medicinal compounds (Dembitsky et al., 2015).

Tetrahydroisoquinolines in Therapeutics

The therapeutic potential of tetrahydroisoquinolines (THIQs) is another area of interest. These compounds are recognized for their wide range of therapeutic activities, including cancer and malaria treatment, as well as effects on the central nervous system (CNS) and cardiovascular and metabolic disorders. The approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, showcasing the importance of THIQs in therapeutic applications. Their role as anticancer antibiotics further underscores the potential of isoquinoline derivatives in addressing various infectious diseases and developing new classes of drugs with unique mechanisms of action (Singh & Shah, 2017).

properties

IUPAC Name

3-isoquinolin-4-yl-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11;/h2-5,7-9H,6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCBOAOKUZQUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.